molecular formula C11H14O3 B14775565 2-Ethoxy-5-ethylbenzoic acid

2-Ethoxy-5-ethylbenzoic acid

Cat. No.: B14775565
M. Wt: 194.23 g/mol
InChI Key: CUHMTYYKMTWFCX-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzoic Acid Chemistry

2-Ethoxy-5-ethylbenzoic acid belongs to the vast class of organic compounds known as substituted benzoic acids. The core of its structure is a benzene (B151609) ring attached to a carboxylic acid group (-COOH), which defines it as a benzoic acid. Its specific identity and chemical behavior are determined by the two substituents on the benzene ring: an ethoxy group (-OCH2CH3) at position 2 and an ethyl group (-CH2CH3) at position 5.

Substituted benzoic acids are fundamental structures in organic chemistry. The nature, position, and number of substituents on the aromatic ring significantly influence the compound's physical and chemical properties, such as its acidity, solubility, and reactivity. The ethoxy group is an electron-donating group, which can affect the acidity of the carboxylic acid and influence the reactivity of the benzene ring in electrophilic substitution reactions. The ethyl group is a weakly activating, hydrophobic alkyl group. The specific arrangement of these groups in this compound creates a unique molecule with potential for specific interactions and applications.

Overview of Research Significance in Organic Synthesis and Materials Science

While specific research on this compound is not extensively documented in public literature, its structural motifs suggest significant potential as an intermediate in organic synthesis and a building block in materials science. Substituted benzoic acids are crucial precursors in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers.

In organic synthesis, compounds like this compound can serve as versatile starting materials. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid halides, opening pathways to a wide array of derivatives. lookchemmall.com For instance, related 2-ethoxybenzoic acid derivatives are used in the synthesis of antagonists for various receptors and other biologically active molecules. google.com

In materials science, the rigid benzoic acid core combined with the flexible ethoxy and ethyl groups could be exploited in the design of liquid crystals, polymers, or components of dental cements. wikipedia.org The parent compound, 2-ethoxybenzoic acid, is a known component in some dental cement formulations, where it contributes to the material's properties. wikipedia.orgchemicalbook.com Research into derivatives like this compound could aim to fine-tune properties such as hydrophobicity, mechanical strength, and biocompatibility for advanced material applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-ethoxy-5-ethylbenzoic acid

InChI

InChI=1S/C11H14O3/c1-3-8-5-6-10(14-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

CUHMTYYKMTWFCX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)OCC)C(=O)O

Origin of Product

United States

Physicochemical Properties

The properties of 2-Ethoxy-5-ethylbenzoic acid are determined by its molecular structure. While extensive experimental data for this specific compound is limited, computational data provides valuable insights. For context, the experimental properties of the closely related parent compound, 2-Ethoxybenzoic acid, are also presented.

Table 1: Computed of this compound Data sourced from PubChem CID 67593993. nih.gov

PropertyValue
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
XLogP3 2.9
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4

Table 2: Experimental Properties of 2-Ethoxybenzoic acid Data sourced from various chemical databases. wikipedia.orgchemicalbook.comchemeo.comnih.gov

PropertyValue
CAS Number 134-11-2
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Melting Point 19.3-19.5 °C
Boiling Point 174-176 °C at 15 mmHg
Density 1.105 g/mL at 25 °C
Water Solubility Soluble

Chemical Transformations and Reaction Mechanisms of 2 Ethoxy 5 Ethylbenzoic Acid Analogs

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. solubilityofthings.com The regiochemical outcome of EAS on analogs of 2-ethoxy-5-ethylbenzoic acid is determined by the directing effects of the existing substituents.

The ethoxy group (-OEt) and the ethyl group (-CH₂CH₃) are both activating groups, meaning they increase the rate of EAS compared to benzene (B151609). They are also ortho, para-directors, channeling incoming electrophiles to the positions adjacent and opposite to them, respectively. Conversely, the carboxylic acid group (-COOH) is a deactivating group and a meta-director. libretexts.org

In a molecule like this compound, these effects are combined. The powerful ortho, para-directing influence of the ethoxy group at position 2 and the ethyl group at position 5 will dominate. The positions ortho to the ethoxy group are 1 (occupied by -COOH) and 3. The positions ortho to the ethyl group are 4 and 6. The position para to the ethoxy group is 5 (occupied by -Et), and the position para to the ethyl group is 2 (occupied by -OEt). Therefore, electrophilic attack is most likely to occur at positions 3, 4, and 6, which are activated by one or both of the activating groups. The deactivating effect of the carboxylic acid group further disfavors substitution at positions 3 and 5. This makes positions 4 and 6 the most probable sites for electrophilic attack.

Common EAS reactions include nitration (using HNO₃/H₂SO₄ to introduce a -NO₂ group), halogenation (using Cl₂ or Br₂ with a Lewis acid catalyst), sulfonation (using SO₃/H₂SO₄ to introduce a -SO₃H group), and Friedel-Crafts reactions. libretexts.orgmasterorganicchemistry.com For substituted benzoic acids, the specific conditions and the nature of the electrophile determine the final product distribution.

Oxidation and Reduction Chemistry of Functional Groups

The functional groups of this compound analogs can undergo various oxidation and reduction reactions.

Oxidation: The ethyl side chain is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize the ethyl group to a carboxylic acid, yielding a dicarboxylic acid derivative. Milder oxidation might yield an acetyl group. The aromatic ring itself is generally resistant to oxidation due to its stability, except under harsh conditions.

Reduction: The carboxylic acid group can be reduced. Common reducing agents like lithium aluminum hydride (LiAlH₄), followed by an aqueous workup, will reduce the carboxylic acid to a primary alcohol (a benzyl (B1604629) alcohol derivative). This transformation converts the -COOH group into a -CH₂OH group. The aromatic ring and the ethoxy group are generally inert to these conditions.

Derivatization Reactions for Structural Diversification

The carboxylic acid moiety is a versatile handle for synthesizing a wide array of derivatives, enabling structural diversification. research-solution.com

Halogenation Reactions (e.g., Bromination)

Halogenation of the aromatic ring is a key electrophilic aromatic substitution reaction. For benzoic acid analogs, direct bromination can be achieved using bromine (Br₂) in the presence of a catalyst. For instance, methods for the bromination of methoxybenzoic acid analogs, which are electronically similar to ethoxybenzoic acids, have been developed. These reactions often face challenges with regioselectivity due to the competing directing effects of the substituents. google.com One patented method describes the bromination of benzoic acids at the 2-position using bromine in concentrated hydrochloric acid. google.com Another approach for synthesizing 2-bromo-5-methoxybenzoic acid involves the reaction of m-methoxybenzoic acid with bromine in a halogenated hydrocarbon solvent, using initiators and catalysts to improve yield and selectivity. google.com The choice of solvent and catalyst is crucial to control the position of bromination and minimize the formation of undesired isomers. google.comgoogle.com

Reactant AnalogReagentProductReference
m-Methoxybenzoic acidBromine, Initiator, Catalyst2-Bromo-5-methoxybenzoic acid google.com
Benzoic acidsBromine, conc. HCl2-Bromobenzoic acids google.com

Formation of Amides and Esters

The carboxylic acid group of this compound readily undergoes conversion to esters and amides, which are important derivatives in various fields of chemistry. organic-chemistry.orgkhanacademy.org

Esterification: Esters are typically formed by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. dnu.dp.ua This is a reversible equilibrium-driven process known as Fischer esterification. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride, SOCl₂) or activated with a coupling agent, which then reacts rapidly with an alcohol to form the ester.

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. This reaction usually requires converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride or using a peptide coupling reagent (e.g., DCC, EDC). The resulting activated species is then treated with a primary or secondary amine to furnish the corresponding amide.

These derivatization reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Cyclization and Heterocycle Formation via Benzoic Acid Derivatives

Benzoic acid derivatives are valuable precursors for the synthesis of various heterocyclic systems. quimicaorganica.org Cyclization reactions, which can be either intramolecular or intermolecular, lead to the formation of new rings. quimicaorganica.orgyoutube.com For analogs of this compound, the existing functional groups can be strategically utilized to construct heterocyclic scaffolds.

For example, the carboxylic acid can be converted into an acyl chloride, which can then undergo an intramolecular Friedel-Crafts acylation if a suitable position on the ring is activated, leading to a cyclic ketone. More complex heterocycles can be formed by introducing other functional groups. For instance, if a nitro group were introduced via nitration, its subsequent reduction to an amine would provide a nucleophilic center. This amine, along with the carboxylic acid group, could then participate in cyclization reactions to form nitrogen-containing heterocycles like benzoxazinones after condensation with a suitable carbonyl compound. The synthesis of dihydropyrimidine (B8664642) derivatives has been demonstrated through the cyclization of amidines with α,β-unsaturated carbonyl compounds. clockss.org

Investigations into Reaction Kinetics and Mechanistic Pathways

Understanding the kinetics and mechanisms of these reactions is crucial for optimizing reaction conditions and predicting product outcomes.

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of benzoic acid derivatives. nih.gov However, for ortho-substituted isomers, like 2-ethoxybenzoic acid analogs, steric effects and intramolecular interactions (like hydrogen bonding between the ortho-substituent and the carboxylic acid) can cause deviations from the expected linear free-energy relationships. nih.gov

Kinetic studies of esterification reactions, for example, have been performed on benzoic acid with butanol, revealing the reaction to be first-order with respect to the benzoic acid. dnu.dp.ua Such studies allow for the calculation of activation energies and rate constants, providing insight into the reaction mechanism. dnu.dp.ua

Computational studies using Density Functional Theory (DFT) are also employed to investigate reaction mechanisms. For instance, the degradation of benzoic acid by radicals in the atmosphere has been studied, calculating reaction potential barriers and rate constants for various pathways. nih.gov These theoretical approaches can elucidate the role of substituents in influencing the acidity and reactivity of the benzoic acid moiety by analyzing their electronic effects on the entire molecule. nih.gov The formation of self-associates, such as hydrogen-bonded dimers in solution, also plays a critical role in the reactivity and can be investigated through a combination of spectroscopic methods (FTIR, NMR) and molecular dynamics simulations. ucl.ac.uk

Advanced Spectroscopic Characterization of 2 Ethoxy 5 Ethylbenzoic Acid and Its Molecular Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional NMR analysis would be the initial step in characterizing 2-Ethoxy-5-ethylbenzoic acid.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the ethoxy group protons (a quartet for the -OCH₂- and a triplet for the -CH₃), and the ethyl group protons at the 5-position (a quartet for the -CH₂- and a triplet for the -CH₃). The chemical shifts (δ) and coupling constants (J) of the aromatic protons would provide crucial information about their substitution pattern on the benzene (B151609) ring. For instance, data from a closely related compound, 2-(5-methyl-2-ethoxybenzamido)pyridine-1-oxide, shows characteristic shifts for the ethoxy group and the aromatic protons which can serve as a reference point.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. This would include signals for the carboxylic acid carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), and the carbons of the ethoxy and ethyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

A data table summarizing the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar structures like 4-ethylbenzoic acid and other ethoxy-substituted benzoic acids, would be constructed upon availability of experimental data.

Two-Dimensional (2D) NMR Techniques (e.g., DEPT-NMR, GCOSY, GTOCSY, GHMQC, GHMBC, GNOESY)

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular connectivity, a suite of 2D NMR experiments would be indispensable.

DEPT-NMR: Distortionless Enhancement by Polarization Transfer would differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the carbon signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for example, confirming the connectivity within the ethoxy and ethyl groups and between adjacent aromatic protons.

TOCSY (Total Correlation Spectroscopy): Would extend the correlation to entire spin systems, identifying all protons belonging to a particular substituent.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which would be instrumental in confirming the placement of the ethoxy and ethyl groups on the benzoic acid backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, helping to determine the preferred conformation of the molecule.

Detailed analysis of these 2D NMR spectra would allow for the creation of a comprehensive data table illustrating all key correlations, which is foundational for the complete structural elucidation.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for:

The broad O-H stretch of the carboxylic acid group.

The C=O stretch of the carboxylic acid.

C-O stretching vibrations of the ethoxy group and the carboxylic acid.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching and bending vibrations of the ethyl and ethoxy groups.

A table of characteristic FT-IR absorption frequencies would be compiled from the experimental spectrum.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would exhibit absorption maxima (λ_max) corresponding to the π-π* transitions of the substituted benzene ring. The position and intensity of these bands would be influenced by the presence of the ethoxy and ethyl substituents.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer further structural information, showing characteristic losses of the ethoxy and ethyl groups, as well as the carboxylic acid moiety.

Comprehensive Spectrometric Data Integration and Analysis using Advanced Models

The culmination of the spectroscopic analysis would involve the integration of all data from NMR, FT-IR, UV-Vis, and MS. By combining the connectivity information from 2D NMR, the functional group identification from FT-IR, the electronic properties from UV-Vis, and the molecular weight and fragmentation from MS, a definitive and unambiguous structural confirmation of this compound can be achieved. Advanced computational models could also be employed to predict spectra and compare them with experimental data to further validate the proposed structure.

Computational Chemistry and Quantum Mechanical Investigations of 2 Ethoxy 5 Ethylbenzoic Acid

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the structural and electronic properties of molecules. By approximating the electron density, DFT allows for the calculation of various molecular parameters, offering valuable insights into the behavior of 2-Ethoxy-5-ethylbenzoic acid.

Geometry Optimization and Conformational Analysis

The optimization of the molecular geometry of this compound using DFT, likely with a functional such as B3LYP and a basis set like 6-311++G(d,p), would reveal the most stable three-dimensional arrangement of its atoms. The presence of the flexible ethoxy and carboxylic acid groups suggests the existence of multiple conformers.

The primary conformational flexibility arises from the rotation around the C(ring)-O(ethoxy) and C(ring)-C(carboxyl) bonds, as well as the C-O and O-H bonds within the carboxylic acid group and the C-C-O-C dihedral angle of the ethoxy group. It is anticipated that the most stable conformer would feature the carboxylic acid group forming an intramolecular hydrogen bond between the carbonyl oxygen and the hydrogen of the hydroxyl group. The orientation of the ethoxy group would be influenced by steric interactions with the adjacent carboxylic acid group. The ethyl group at the para position is expected to have minimal impact on the primary conformation of the ring substituents.

Table 1: Predicted Optimized Geometric Parameters of this compound (Exemplary Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-O (ethoxy)1.37--
O-C (ethyl)1.44--
C-C (ring)1.39 - 1.41--
C-C (carboxyl)1.49--
C=O1.23--
C-O (hydroxyl)1.35--
O-H0.97--
C(ring)-C(ring)-O-118 - 122-
C(ring)-C-O-~115-
O-C=O-~123-
C-O-H-~107-
C(ring)-C(ring)-C(carboxyl)-O--~0 or ~180
C(ring)-C(ring)-O(ethoxy)-C--~0 or ~180

Note: This data is hypothetical and based on typical values for similar functional groups in related molecules.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are instrumental in assigning the bands observed in experimental infrared (IR) and Raman spectra. For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to its functional groups.

Key vibrational modes would include the O-H stretching of the carboxylic acid, typically appearing as a broad band in the IR spectrum. The C=O stretching of the carbonyl group would be another prominent feature. The aromatic C-H and C-C stretching vibrations, as well as the stretching and bending modes of the ethoxy and ethyl groups, would also be present. Comparing the calculated frequencies with experimental spectra of similar molecules, such as 2-ethoxybenzoic acid, helps in the accurate assignment of the observed spectral bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Exemplary Data)

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3400-2400 (broad)
CarbonylC=O stretch~1700
Aromatic RingC-H stretch3100-3000
Aromatic RingC=C stretch1600-1450
Ethoxy GroupC-O-C stretch~1250 (asymmetric), ~1050 (symmetric)
Ethyl GroupC-H stretch2980-2850

Note: These are expected frequency ranges and are subject to shifts based on the specific molecular environment and intermolecular interactions.

Electronic Structure Characterization (HOMO-LUMO Energy Gap Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

For this compound, the electron-donating ethoxy and ethyl groups are expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group influences the LUMO. The HOMO is likely to be distributed over the benzene (B151609) ring and the oxygen atom of the ethoxy group, whereas the LUMO is expected to be localized on the carboxylic acid group and the aromatic ring. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound (Exemplary Data)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are estimations based on calculations for similar substituted benzoic acids.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting sites of electrophilic and nucleophilic attack.

In the MEP map of this compound, the most negative potential (red and yellow regions) would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, indicating these as likely sites for electrophilic attack. The hydrogen atom of the carboxylic acid hydroxyl group would exhibit the most positive potential (blue region), making it a prime site for nucleophilic attack or deprotonation. The aromatic ring would show a moderately negative potential, influenced by the electron-donating substituents.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is employed to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help in understanding the photophysical properties of a compound.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions would originate from the aromatic system, while the n → π* transitions would involve the non-bonding electrons on the oxygen atoms of the carboxylic and ethoxy groups. The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. The ethoxy and ethyl groups, being electron-donating, are likely to cause a red shift (shift to longer wavelengths) in the absorption maxima compared to unsubstituted benzoic acid.

Table 4: Predicted Electronic Transitions of this compound (Exemplary Data)

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁~290~0.2HOMO → LUMO (π → π)
S₀ → S₂~250~0.5HOMO-1 → LUMO (π → π)
S₀ → S₃~220~0.1n → π*

Note: These values are illustrative and based on TD-DFT calculations for analogous aromatic compounds.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these interactions.

Table 5: Predicted NBO Analysis - Second-Order Perturbation Theory for this compound (Exemplary Data)

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) ethoxyπ(C-C) ring~5-10
LP(O) carbonylπ(C-O) hydroxyl~2-5
LP(O) hydroxylσ(C-O) carbonyl~1-3
π(C=C) ringπ(C=O) carboxyl~2-4

Note: LP denotes a lone pair. The presented data is a qualitative representation of expected interactions.

Therefore, it is not possible to provide a detailed article on the "," including the prediction of NLO properties and the elucidation of structure-property relationships, without access to relevant research data.

For a comprehensive analysis as requested, original research involving quantum mechanical calculations, such as Density Functional Theory (DFT), would need to be performed on this compound. Such a study would be required to generate the necessary data for a thorough discussion of its electronic structure, NLO properties, and the relationship between its molecular architecture and its chemical behavior.

To the user,

Following a comprehensive and thorough search of scientific databases and literature, it has been determined that there are no available publications or crystallographic data specifically for the compound This compound .

The creation of the requested article, with its detailed focus on the crystallographic and solid-state properties of this specific molecule, is therefore not possible. The required experimental data from techniques such as Single Crystal X-ray Diffraction (SC-XRD), which forms the basis for analyzing crystal packing, hydrogen bonding, and other supramolecular features, does not appear to have been published.

Consequently, the sections and subsections outlined in your request, including:

Crystallographic Analysis and Solid State Architectural Studies of 2 Ethoxy 5 Ethylbenzoic Acid Systems

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

cannot be populated with scientifically accurate and verifiable information for 2-Ethoxy-5-ethylbenzoic acid.

To generate such an article, the foundational research involving the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound would need to be performed and published by the scientific community.

Molecular Conformation and Stereochemical Aspects in the Solid State

A thorough search of scientific literature and crystallographic databases has revealed no published studies detailing the single-crystal X-ray analysis of this compound. Consequently, specific data regarding its molecular conformation, stereochemical aspects in the solid state, and supramolecular architecture are not available in the public domain.

Typically, a crystallographic study would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the three-dimensional structure of the molecule. It would also elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-stacking that govern the solid-state architecture. For carboxylic acids like this compound, a common feature is the formation of hydrogen-bonded dimers, where the carboxyl groups of two molecules interact.

Further investigation through techniques like powder X-ray diffraction could offer insights into the crystalline nature and potential polymorphism of the compound. However, without a definitive single-crystal structure, a detailed discussion on the molecular conformation and stereochemical aspects remains speculative.

Future crystallographic studies would be necessary to provide the empirical data required for a comprehensive analysis as outlined. Such research would clarify the planarity of the benzene (B151609) ring, the orientation of the ethoxy and ethyl substituents, and the conformation of the carboxylic acid group, contributing to a deeper understanding of its solid-state properties.

Applications in Advanced Materials and Catalysis Involving 2 Ethoxy 5 Ethylbenzoic Acid

Role as a Versatile Chemical Building Block in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. nih.gov These components are fundamental in medicinal chemistry, organic chemistry, and materials science for creating everything from supramolecular complexes to metal-organic frameworks and nanoparticles. nih.gov Benzoic acid and its derivatives are a key class of these building blocks. nih.gov

2-Ethoxybenzoic acid derivatives, in particular, have been identified as important intermediates and starting materials in the synthesis of high-value, complex organic compounds. Their utility is demonstrated in the production of pharmaceuticals, where precise molecular architectures are required for biological activity.

Key Research Findings:

Pharmaceutical Synthesis: 2-Ethoxybenzoic acid is a key precursor in the synthesis of Sildenafil, a widely used medication. The synthesis pathway utilizes the structural and functional features of the ethoxybenzoic acid core to construct the final complex heterocyclic structure of the drug.

Derivatives as Intermediates: The compound and its close analogs are valuable synthetic intermediates for creating a variety of other biologically active molecules. For instance, 2-ethoxy benzoic acid derivatives are described as useful building blocks in the preparation of Repaglinide, an antidiabetic medication. rsc.org A patent discloses a synthesis method for 2-ethoxybenzoic acid compounds, highlighting their role as important medical materials and their use in synthesizing antagonists for vasopressin receptors. researchgate.net

The following table summarizes examples of complex molecules synthesized using 2-ethoxybenzoic acid derivatives as a key building block.

Precursor CompoundSynthesized Complex MoleculeField of Application
2-Ethoxybenzoic acidSildenafilPharmaceutical
2-Ethoxybenzoic acid derivativeRepaglinidePharmaceutical
2-Ethoxybenzoic acid derivativeVasopressin Receptor AntagonistsPharmaceutical Research

This table illustrates the role of 2-ethoxybenzoic acid and its derivatives as foundational components in the synthesis of complex, high-value molecules.

Polymer Chemistry and Functional Polymer Design

The design of functional polymers with tailored properties is a cornerstone of modern materials science. While specific research detailing the use of 2-ethoxy-5-ethylbenzoic acid as a monomer or initiator is not widely documented, its structure is analogous to other functional molecules used in polymer design. A documented application for the related 2-ethoxybenzoic acid (EBA) is as a component in some dental cements, which are polymer-based composite materials. wikipedia.org

The creation of functional polymers often relies on polymerization techniques like reversible addition-fragmentation chain transfer (RAFT) or the use of functional initiators and monomers in ring-opening polymerization (ROP). rsc.orgescholarship.org

Potential as a Functional Monomer: For this compound to be used as a functional monomer, it would typically require modification to introduce a polymerizable group, such as a vinyl or acrylate (B77674) moiety. Once incorporated into a polymer chain, the benzoic acid group would provide sites for post-polymerization modification, influencing solubility or enabling the attachment of other molecules.

Potential as an Initiator: The carboxylic acid group could be converted into a derivative capable of initiating polymerization. For example, transformation into an α-halo ester could create an initiator for atom transfer radical polymerization (ATRP), allowing for the growth of polymer chains from the benzoic acid core.

Functionalized polymers are essential for creating materials like polymeric supports for catalysts or reagents, and for developing advanced hybrid materials. Strategies for functionalizing polymers often involve copolymerizing standard monomers with functional monomers to introduce specific chemical handles into the polymer backbone. escholarship.org A molecule like this compound, if adapted into a monomer, could be used to create such functional supports. The carboxylic acid function would offer a convenient point of attachment for catalysts, biomolecules, or other active species.

The incorporation of functional monomers into a polymer backbone has a profound impact on the final material's properties and morphology.

Physicochemical Properties: The presence of the ethoxy, ethyl, and carboxylic acid groups from a monomer derived from this compound would alter the polymer's characteristics. The aromatic ring and alkyl groups would increase hydrophobicity, while the carboxylic acid could be deprotonated to introduce charge, affecting solubility and interaction with polar solvents or surfaces.

Morphology: The structure and interactions of polymer chains determine the material's morphology, whether amorphous or crystalline. The introduction of bulky, functional side groups can disrupt chain packing, leading to more amorphous structures. In self-assembling systems like block copolymers, the chemical nature of the functional block dictates the resulting nanoscale morphology (e.g., spheres, cylinders, lamellae), which in turn governs the material's macroscopic properties.

Catalysis and Ligand Development

In the field of catalysis, the design of organic ligands that coordinate to metal centers is critical for controlling the activity, selectivity, and stability of catalysts. rsc.orgnih.gov While no metal complexes containing this compound as a ligand are specifically detailed in the literature, benzoic acid and its derivatives are a major and versatile class of ligands used to construct metal-organic frameworks (MOFs) and other coordination complexes. nih.govyoutube.com

The fundamental principle behind using benzoic acid derivatives as ligands is the ability of the carboxylate group (-COO⁻) to coordinate with metal ions. This coordination can lead to the formation of discrete molecular complexes or extended, porous networks known as MOFs. youtube.comyoutube.com

Coordination Modes: The carboxylate group can bind to metal ions in several ways (e.g., monodentate, bidentate chelating, bidentate bridging), which influences the geometry and dimensionality of the resulting metal-organic structure.

Ligand Functionalization: The benzene (B151609) ring of the benzoic acid ligand can be functionalized with various groups (like the ethoxy and ethyl groups in the target compound) to tune the properties of the resulting complex. These functional groups can modify the electronic environment of the metal center, influence the steric bulk around it, and control the size and chemical environment of pores within a MOF. nih.govyoutube.com This tuning is essential for applications in gas storage, separation, and catalysis. nih.govyoutube.com

The following table presents examples of benzoic acid-related ligands and the types of metal-organic structures they form, illustrating the principles that would apply to this compound.

Ligand ExampleMetal Ion(s)Resulting Structure TypeKey Application Area
Terephthalic AcidZincMOF-5, a highly porous Metal-Organic Framework youtube.comGas Storage youtube.com
2,2′-bithiophen-5,5′-dicarboxylic acidCobalt(II)3D Metal-Organic Framework nih.govGas Separation, Magnetics nih.gov
Trimesic Acid (1,3,5-Benzenetricarboxylic acid)ZirconiumMOF-808, a water-stable Metal-Organic Framework youtube.comPollution Remediation youtube.com
4-(4,2′:6′,4″-terpyridin-4′-yl)benzoic acidNot specifiedMetal-Organic Framework researchgate.netCatalysis researchgate.net

This interactive table showcases the versatility of carboxylic acid-based ligands in forming diverse metal-organic frameworks with a range of applications.

By extension, this compound represents a potential ligand for creating new metal complexes. The carboxylate would provide the metal binding site, while the ethoxy and ethyl groups would impart specific steric and electronic properties, potentially leading to novel catalytic activities or material characteristics.

Role in Homogeneous and Heterogeneous Catalysis Systems

The structure of this compound, featuring a carboxylic acid group, an ethoxy group, and an ethyl group on a benzene ring, suggests its potential utility in various catalytic systems. The carboxylic acid moiety can act as a directing group in metal-catalyzed C-H bond functionalization reactions, a cornerstone of modern synthetic chemistry.

Homogeneous Catalysis:

In homogeneous catalysis, this compound could serve as a substrate or a ligand. The carboxylic acid group is a well-established directing group for ortho C-H activation, facilitated by transition metals like palladium, rhodium, and iridium. nih.gov For instance, studies on other substituted benzoic acids have shown that catalysts can selectively functionalize the C-H bonds ortho to the carboxylic acid. acs.orgresearchgate.net In the case of this compound, the presence of the ethoxy group at the 2-position already occupies one ortho position. The catalytic activation would, therefore, be directed to the C-H bond at the 6-position.

The electronic properties of the substituents would play a crucial role. The ethoxy group is an electron-donating group, which can influence the reactivity of the aromatic ring and the stability of reaction intermediates. The ethyl group at the 5-position is also weakly electron-donating. These electronic effects can impact the efficiency and regioselectivity of catalytic transformations. Research on rhodium-catalyzed annulation of alkoxy-substituted benzoic acids has demonstrated that the interplay of steric and electronic effects of substituents, as well as their interaction with the catalyst's ligands, governs the reaction's outcome. mdpi.com

Heterogeneous Catalysis:

In heterogeneous catalysis, this compound could be utilized as a precursor for creating catalytically active sites on solid supports. For example, its carboxylic acid function allows it to be anchored onto metal oxide surfaces. The subsequent thermal or chemical treatment could lead to the formation of well-dispersed metal species or specific organic functionalities on the catalyst surface. The ethoxy group itself can undergo reactions on catalyst surfaces, such as transformations to other functional groups, which has been observed for ethoxy groups on various metal oxides like ZrO₂, CuO, and Al₂O₃. nih.govmdpi.com The study of alkylbenzoic acids in Friedel-Crafts reactions has shown that the alkyl group can influence the reaction rates. researchgate.net

A patent on the synthesis of 2-ethoxybenzoic acid compounds mentions the use of a cuprous chloride catalyst, indicating the relevance of this class of compounds in catalyzed reactions. google.com

Supramolecular Materials Design

Benzoic acid derivatives are exemplary building blocks in supramolecular chemistry due to the robust and directional nature of the carboxylic acid dimer hydrogen bond synthon. This allows for the programmed self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures. acs.org

The formation of supramolecular structures is not solely dependent on the primary hydrogen bonds. Weaker interactions, such as C-H···O or C-H···π interactions involving the ethoxy and ethyl groups, would also play a significant role in stabilizing the final architecture. acs.org Studies on other substituted benzoic acids have shown that it is possible to engineer crystalline solids with predictable connectivity by combining different non-covalent interactions. nih.gov Furthermore, the self-assembly of alkoxy-substituted benzoic acids on surfaces has been demonstrated to form highly ordered two-dimensional structures, which can be tuned by altering the length of the alkoxy chain. scimarina.org This suggests that this compound could be a valuable component for designing functional surfaces and thin films.

The introduction of urea (B33335) moieties to benzoic acid derivatives has been shown to create strong, self-complementary quadruple hydrogen-bonding motifs, leading to highly stable supramolecular polymers. wikipedia.org While not a direct application of this compound, this highlights the versatility of the benzoic acid scaffold in designing complex supramolecular systems.

Optoelectronic Materials and Nonlinear Optical (NLO) Applications

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical data storage, signal processing, and frequency conversion. The NLO response in organic molecules is often associated with a large change in dipole moment upon excitation, which is typically achieved in donor-acceptor substituted π-conjugated systems.

While there is no specific data on the NLO properties of this compound, we can analyze its structure in this context. The benzoic acid core provides a basic π-conjugated system. The ethoxy group at the 2-position acts as an electron-donating group, while the carboxylic acid at the 1-position is an electron-withdrawing group. The ethyl group at the 5-position is a weak electron donor. This arrangement creates a modest push-pull system, which is a prerequisite for second-order NLO activity.

Research on other carboxylic acid derivatives has demonstrated that they can exhibit third-order NLO properties. researchgate.net The design of more sophisticated NLO chromophores often involves extending the π-conjugation and incorporating stronger donor and acceptor groups. For instance, conjugated porphyrin-based chromophores featuring nitrothiophenyl electron-accepting moieties have shown significant NLO responses. duke.edu Substituted azole derivatives have also been explored as NLO chromophores. acs.org

Therefore, this compound itself is likely to have only modest NLO properties. However, it could serve as a valuable precursor or a building block for more complex NLO-active molecules. For example, the carboxylic acid group could be used to link it to other chromophores or polymer backbones, and the aromatic ring could be further functionalized to enhance its donor-acceptor characteristics. The study of various substituted benzoic acids in the context of liquid crystals also points towards their potential in optical applications, where the molecular structure influences properties like absorbance and photoluminescence. acs.org

Future Research Directions and Emerging Paradigms for 2 Ethoxy 5 Ethylbenzoic Acid

Integration of Artificial Intelligence and Machine Learning in Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthesis pathways. nih.govjetir.orgresearchgate.nettuwien.at For a compound like 2-Ethoxy-5-ethylbenzoic acid, where experimental data is sparse, AI and ML can serve as powerful predictive tools.

Key Areas for AI/ML Integration:

Property Prediction: AI models can be trained on large chemical databases to predict the physicochemical properties, spectral data, and even the potential biological activity of this compound. This can guide experimental work by prioritizing research into its most promising potential applications.

Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools, powered by machine learning, can propose viable and efficient synthetic routes to this compound. nih.gov These tools analyze vast reaction databases to identify the most effective reagents and conditions, potentially reducing the time and resources required for its synthesis.

Reaction Optimization: AI algorithms can be employed to optimize reaction conditions for the synthesis of this compound, leading to higher yields and purity. This involves the analysis of various parameters such as temperature, solvent, and catalyst concentration.

Table 1: Potential AI/ML Applications in the Study of this compound

AI/ML ApplicationDescriptionPotential Impact
Property Prediction Forecasting physicochemical and biological properties.Prioritization of experimental research and application development.
Retrosynthesis Designing efficient and novel synthetic pathways.Accelerated and more cost-effective synthesis.
Reaction Optimization Fine-tuning reaction conditions for optimal outcomes.Improved yield, purity, and sustainability of synthesis.

Exploration of Novel Reaction Methodologies and Sustainable Green Chemistry Principles

The synthesis of substituted benzoic acids is a cornerstone of organic chemistry. Future research on this compound should focus on developing novel and sustainable synthetic methods, aligning with the principles of green chemistry. rsc.orgucl.ac.uknumberanalytics.comucl.ac.ukrsc.org

A plausible synthetic route for this compound could start from a readily available precursor, such as 4-ethylphenol. This could be followed by ortho-hydroxylation and subsequent ethoxylation of the hydroxyl groups, and finally oxidation of the methyl group to a carboxylic acid. Another potential route involves the palladium-catalyzed cross-coupling of a suitably substituted iodobenzoate with an ethylating agent. nih.gov

Key Green Chemistry Principles to Consider:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the synthesis of this compound from biomass-derived starting materials. rsc.orgucl.ac.uk

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

Benign Solvents: Utilizing environmentally friendly solvents, such as water or ionic liquids, to reduce the environmental impact of the synthesis. rsc.orgacs.org

A patent for the synthesis of 2-ethoxybenzoic acid compounds describes a method using a copper-catalyzed reaction, which could potentially be adapted for this compound. google.com

Development of Advanced Functional Materials with Tunable Properties

Benzoic acid and its derivatives are versatile building blocks for the creation of advanced functional materials. researchgate.net The specific substitution pattern of this compound, with its combination of a flexible ethyl group and an electron-donating ethoxy group, could be leveraged to create materials with unique and tunable properties.

Potential Material Applications:

Liquid Crystals: The elongated molecular shape of this compound could make it a candidate for the synthesis of novel liquid crystalline materials. The ethoxy and ethyl groups can influence the packing and intermolecular interactions, which are crucial for liquid crystal formation.

Polymers: It can be used as a monomer for the synthesis of polyesters and polyamides with tailored thermal and mechanical properties. The ethoxy and ethyl side chains could enhance solubility and processability.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, separation, and catalysis. The functional groups on the benzene (B151609) ring could be used to fine-tune the pore size and functionality of the MOF.

Deeper Mechanistic Understanding through Synergistic Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing new applications. A combination of experimental techniques and theoretical calculations can provide deep insights into its chemical behavior. nih.govresearchgate.net

Synergistic Approaches:

Kinetic Studies: Experimental determination of reaction rates and activation parameters for reactions involving this compound, such as its esterification or amidation, can provide quantitative data on its reactivity. acs.org

Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR spectroscopy, can be used to identify reaction intermediates and elucidate reaction pathways.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate transition state energies, and predict the influence of the ethoxy and ethyl substituents on the electronic structure and reactivity of the molecule. bohrium.com This can help in understanding the regioselectivity and stereoselectivity of its reactions.

By combining experimental data with theoretical calculations, a comprehensive picture of the reaction mechanisms can be developed, enabling the rational design of new synthetic transformations and functional materials based on this compound.

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